Specific Scientific Field: Organic Chemistry
Summary of the Application: Ethyl 1H-Pyrazole-4-carboxylate hydrochloride is used as an intermediate in organic synthesis It plays a crucial role in the preparation of isoxazole-4-carboxylic acid derivatives and isoxazole-3,5-dicarboxamides .
Results or Outcomes: The outcomes of using Ethyl 1H-Pyrazole-4-carboxylate hydrochloride in organic synthesis would be the successful production of isoxazole-4-carboxylic acid derivatives and isoxazole-3,5-dicarboxamides . These compounds could have various applications in different fields of chemistry.
Ethyl 1H-pyrazole-4-carboxylate hydrochloride, with the chemical formula C₆H₉ClN₂O₂ and CAS Number 1242339-75-8, is a derivative of pyrazole. This compound features a pyrazole ring substituted with an ethyl ester at the carboxylate position, making it structurally significant in various chemical and biological applications. It has a molecular weight of 140.14 g/mol and exhibits properties such as high gastrointestinal absorption and moderate lipophilicity, indicated by its Log P values ranging from 0.43 to 1.09 .
Research indicates that Ethyl 1H-pyrazole-4-carboxylate hydrochloride exhibits significant biological activity, particularly in the pharmaceutical domain. It is known for its role as a precursor in the synthesis of compounds with potential anti-inflammatory and analgesic properties. Additionally, it has been studied for its effects on certain enzyme systems, although specific biological pathways remain to be fully elucidated .
The synthesis of Ethyl 1H-pyrazole-4-carboxylate hydrochloride typically involves:
This multi-step synthesis allows for the generation of high-purity compounds suitable for further applications .
Ethyl 1H-pyrazole-4-carboxylate hydrochloride finds applications across various fields:
Interaction studies have revealed that Ethyl 1H-pyrazole-4-carboxylate hydrochloride does not significantly inhibit major cytochrome P450 enzymes (CYPs) such as CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4. This suggests a favorable safety profile concerning drug-drug interactions when used in pharmaceutical formulations .
Several compounds exhibit structural similarities to Ethyl 1H-pyrazole-4-carboxylate hydrochloride. These include:
Compound Name | CAS Number | Similarity Index |
---|---|---|
Methyl 1H-pyrazole-4-carboxylate | 51105-90-9 | 0.96 |
Ethyl 1-methyl-1H-pyrazole-4-carboxylate | 85290-80-8 | 0.91 |
Ethyl 5-amino-1H-pyrazole-4-carboxylate | 1260243-04-6 | 0.91 |
Ethyl 3-hydroxy-1H-pyrazole-4-carboxylate | 7251-53-8 | 0.88 |
Ethyl 3-methoxy-1H-pyrazole-4-carboxylate | 478968-48-8 | 0.87 |
Ethyl 1H-pyrazole-4-carboxylate hydrochloride's unique combination of structural features and biological activity distinguishes it from other similar compounds. Its specific applications in pharmaceuticals and research further enhance its relevance in various scientific fields .